Benzyl piperidin-4-yl(trifluoromethyl)carbamate
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Overview
Description
Benzyl piperidin-4-yl(trifluoromethyl)carbamate: is a chemical compound that features a piperidine ring substituted with a benzyl group and a trifluoromethyl carbamate moiety
Chemical Reactions Analysis
Types of Reactions: Benzyl piperidin-4-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a fully hydrogenated piperidine derivative.
Substitution: The major products depend on the nucleophile used but often include substituted benzyl derivatives.
Comparison with Similar Compounds
- Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
- Methyl 1-benzylpiperidin-4-yl-carbamate
- 4-(3-Trifluoromethyl-benzyl)-piperidine
Properties
Molecular Formula |
C14H17F3N2O2 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl N-piperidin-4-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19(12-6-8-18-9-7-12)13(20)21-10-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 |
InChI Key |
AIEAIGIMNHZSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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